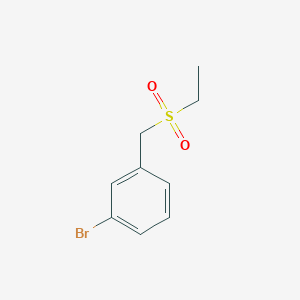![molecular formula C13H10F3NO2S B12067123 2-[2-(Trifluoromethyl)benzene-1-sulfonyl]aniline CAS No. 61174-34-3](/img/structure/B12067123.png)
2-[2-(Trifluoromethyl)benzene-1-sulfonyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]- is a chemical compound known for its unique structural features and significant applications in various fields. This compound contains a benzenamine core with a trifluoromethyl group and a sulfonyl group attached to it, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]- typically involves the introduction of the trifluoromethyl group and the sulfonyl group onto the benzenamine core. One common method is the radical trifluoromethylation of benzenamine derivatives, followed by sulfonylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzenamine derivatives, which can be further utilized in various applications.
Scientific Research Applications
Benzenamine, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for designing new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Benzenamine, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with target proteins, leading to inhibition or modulation of their activity. These interactions are crucial for the compound’s biological effects and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-(trifluoromethyl)-: This compound lacks the sulfonyl group but shares the trifluoromethyl group, making it less versatile in certain reactions.
Benzenamine, 2-[[3-(trifluoromethyl)phenyl]sulfonyl]-: This isomer has the trifluoromethyl group in a different position, affecting its reactivity and applications.
Uniqueness
Benzenamine, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]- is unique due to the specific positioning of the trifluoromethyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
61174-34-3 |
|---|---|
Molecular Formula |
C13H10F3NO2S |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]sulfonylaniline |
InChI |
InChI=1S/C13H10F3NO2S/c14-13(15,16)9-5-1-3-7-11(9)20(18,19)12-8-4-2-6-10(12)17/h1-8H,17H2 |
InChI Key |
RGUFPDOQUOULLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid](/img/structure/B12067049.png)

![5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12067059.png)



![[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B12067086.png)



![1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl-](/img/structure/B12067108.png)

